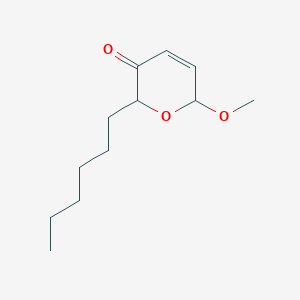
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of hexyl-substituted 1,5-diketones with methanol as a solvent. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Methanol or other alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Hexyl-substituted pyranones or pyrancarboxylic acids.
Reduction: Hexyl-substituted tetrahydropyrans.
Substitution: Various alkyl or aryl-substituted pyrans.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and hexyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyl-2H-pyran-3(6H)-one: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-2H-pyran-3(6H)-one: Lacks the hexyl group, potentially altering its physical and chemical properties.
2-Hexyl-6-methoxy-4H-pyran-4-one: A structural isomer with different reactivity and applications.
Uniqueness
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is unique due to the presence of both hexyl and methoxy substituents, which can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
62644-56-8 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
6-hexyl-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3 |
Clé InChI |
ZNKRRBNQUWFLGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(=O)C=CC(O1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
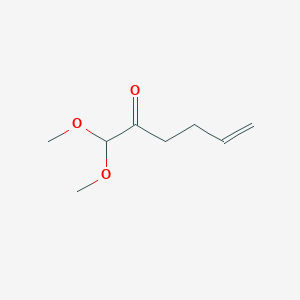
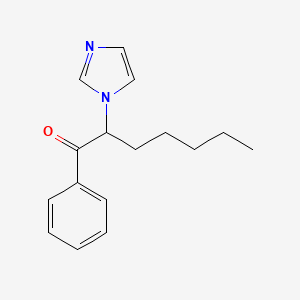
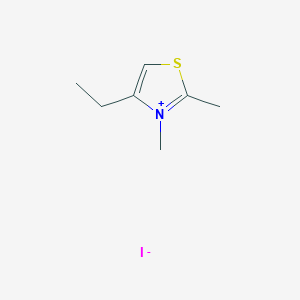
![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)


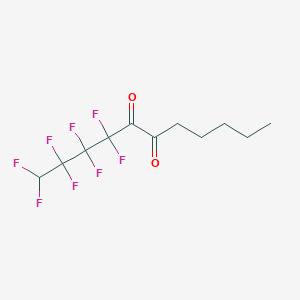
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

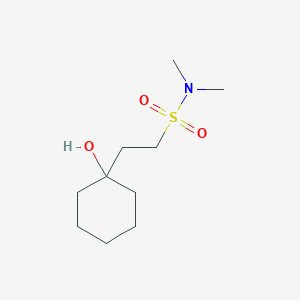
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
